molecular formula C14H19ClN2O B1224844 2-Chloro-1-[4-(1-phenylethyl)-1-piperazinyl]ethanone

2-Chloro-1-[4-(1-phenylethyl)-1-piperazinyl]ethanone

Cat. No.: B1224844
M. Wt: 266.76 g/mol
InChI Key: SFALRUMUWIIQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-[4-(1-phenylethyl)-1-piperazinyl]ethanone is an aralkylamine.

Scientific Research Applications

Synthesis and Biological Activity

  • Electrochemical and Fluorescence Studies : A ligand precursor related to 2-Chloro-1-[4-(1-phenylethyl)-1-piperazinyl]ethanone was used in synthesizing transition metal dithiocarbamate complexes. These complexes exhibited strong fluorescence and broad-spectrum antimicrobial activity, particularly against certain pathogenic microorganisms (Verma & Singh, 2015).

  • Antimicrobial Evaluation : Piperazine derivatives have been synthesized and evaluated for antimicrobial activities. Some of these compounds showed potential activity against Gram-positive bacteria and Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

  • Antitumor Activity : Triazine derivatives bearing a piperazine amide moiety were investigated for their anticancer activities, particularly against breast cancer cells. Two compounds demonstrated promising antiproliferative properties (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

  • Design and Synthesis of Antipsychotics : Biphenyl moiety linked with aryl piperazine was synthesized for antipsychotic activity evaluation. Certain derivatives showed considerable anti-dopaminergic and anti-serotonergic activity (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Synthesis Techniques and Chemical Analysis

  • Electrochemical Synthesis : New mono and di-substituted hydroquinone and benzoquinone derivatives were synthesized electrochemically, indicating the potential for environmentally friendly synthesis methods (Nematollahi, Momeni, & Khazalpour, 2014).

  • Microwave Assisted Synthesis : Microwave irradiation was used to synthesize certain piperazinyl phenyl ethanone derivatives, demonstrating the efficiency of this method in chemical synthesis (Merugu, Ramesh, Sreenivasulu, 2010).

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-chloro-1-[4-(1-phenylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H19ClN2O/c1-12(13-5-3-2-4-6-13)16-7-9-17(10-8-16)14(18)11-15/h2-6,12H,7-11H2,1H3

InChI Key

SFALRUMUWIIQMK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CCl

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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